molecular formula C25H18N2O B10877583 2-(Benzyloxy)-4,6-diphenylpyridine-3-carbonitrile

2-(Benzyloxy)-4,6-diphenylpyridine-3-carbonitrile

Cat. No.: B10877583
M. Wt: 362.4 g/mol
InChI Key: PGFHKCAMENPFLK-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-4,6-diphenylpyridine-3-carbonitrile is an organic compound that belongs to the pyridine family It is characterized by the presence of a benzyloxy group at the second position, two phenyl groups at the fourth and sixth positions, and a carbonitrile group at the third position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-4,6-diphenylpyridine-3-carbonitrile typically involves multiple steps. One common method includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.

    Addition of Phenyl Groups: The phenyl groups can be added through a Friedel-Crafts alkylation reaction.

    Introduction of the Carbonitrile Group: The carbonitrile group can be introduced using a cyanation reaction with a suitable cyanating agent.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: The benzyloxy group can undergo oxidation to form a benzaldehyde derivative.

    Reduction: The carbonitrile group can be reduced to form an amine derivative.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products:

    Oxidation: Benzaldehyde derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-(Benzyloxy)-4,6-diphenylpyridine-3-carbonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-4,6-diphenylpyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can act as a binding moiety, while the phenyl and carbonitrile groups can modulate the compound’s overall binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

    2-(Benzyloxy)pyridine: Similar structure but lacks the phenyl and carbonitrile groups.

    4,6-Diphenylpyridine: Similar structure but lacks the benzyloxy and carbonitrile groups.

    3-Cyanopyridine: Similar structure but lacks the benzyloxy and phenyl groups.

Uniqueness: 2-(Benzyloxy)-4,6-diphenylpyridine-3-carbonitrile is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the benzyloxy group enhances its solubility and reactivity, while the phenyl and carbonitrile groups provide additional sites for chemical modification and interaction with biological targets.

Properties

Molecular Formula

C25H18N2O

Molecular Weight

362.4 g/mol

IUPAC Name

4,6-diphenyl-2-phenylmethoxypyridine-3-carbonitrile

InChI

InChI=1S/C25H18N2O/c26-17-23-22(20-12-6-2-7-13-20)16-24(21-14-8-3-9-15-21)27-25(23)28-18-19-10-4-1-5-11-19/h1-16H,18H2

InChI Key

PGFHKCAMENPFLK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)C#N

Origin of Product

United States

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